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molecular formula C12H10O3S B1188976 4-hydroxy-6-methyl-3-(phenylsulfanyl)-2H-pyran-2-one

4-hydroxy-6-methyl-3-(phenylsulfanyl)-2H-pyran-2-one

Cat. No. B1188976
M. Wt: 234.27g/mol
InChI Key: SZRWYWZYJHGAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931235

Procedure details

Benzenesulfenyl chloride (7.2 g., 0.050 mol) dissolved in benzene (15 ml.) was added to a rapidly stirred slurry of the monosodium salt of 4-hydroxy-6-methyl-2-pyrone (7.4 g., 0.050 mol) in benzene (110 ml.) over a period of 12 minutes. The reaction temperature was maintained at 25°-27°C. with cooling during the addition; then the reaction mixture was heated at reflux for 30 minutes. The benzene was removed by distillation in vacuo and the residue triturated with water (100 ml.) to remove the by-product sodium chloride. The crude product was removed by filtration, 10.9 g., m. 158°-163°C., 93 percent yield. A portion was recrystallized from ethanol, m. 164.5°-165.5°C. Evaporation of the aqueous filtrate to dryness in vacuo produced 2.9 g. (100 percent yield) of the by-product sodium chloride.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[OH:10][C:11]1[CH:16]=[C:15]([CH3:17])[O:14][C:13](=[O:18])[CH:12]=1.[Cl-].[Na+]>C1C=CC=CC=1>[OH:10][C:11]1[CH:16]=[C:15]([CH3:17])[O:14][C:13](=[O:18])[C:12]=1[S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4,^1:8|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCl
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
7.4 g
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Name
Quantity
110 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 25°-27°C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling during the addition
TEMPERATURE
Type
TEMPERATURE
Details
then the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The benzene was removed by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with water (100 ml.)
CUSTOM
Type
CUSTOM
Details
to remove the by-product sodium chloride
CUSTOM
Type
CUSTOM
Details
The crude product was removed by filtration, 10.9 g
CUSTOM
Type
CUSTOM
Details
158°-163°C., 93 percent yield
CUSTOM
Type
CUSTOM
Details
A portion was recrystallized from ethanol, m
CUSTOM
Type
CUSTOM
Details
164.5°-165.5°C
CUSTOM
Type
CUSTOM
Details
Evaporation of the aqueous filtrate to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
produced 2.9 g

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC(=C1)C)=O)SC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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